molecular formula C8H24N6O4S B1430439 bis(N-ethyl-N-methylguanidine); sulfuric acid CAS No. 1798040-90-0

bis(N-ethyl-N-methylguanidine); sulfuric acid

Cat. No.: B1430439
CAS No.: 1798040-90-0
M. Wt: 300.38 g/mol
InChI Key: DEZPSEFINNAEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

bis(N-ethyl-N-methylguanidine); sulfuric acid (CAS 1798040-90-0) is an organic sulfate compound with the molecular formula C8H24N6O4S and a molecular weight of 300.38 g/mol . This chemical is a salt formed from two molecules of N-ethyl-N-methylguanidine and one molecule of sulfuric acid . Guanidine derivatives are of significant interest in scientific research, particularly in the field of materials science. Studies on structurally related guanidine compounds have demonstrated their potential as effective corrosion inhibitors for carbon steel in acidic environments . These inhibitors function by adsorbing onto metal surfaces, forming a protective film that mitigates corrosive attack . The adsorption mechanism is often characterized by the Langmuir adsorption isotherm, suggesting the formation of a monolayer coating on the metal surface . The high nitrogen content and molecular structure of this guanidine-based compound make it a candidate for investigations in surface chemistry and electrochemistry. Researchers value such compounds for developing protective coatings and studying inhibition efficiency through electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy . This product is intended For Research Use Only and is not classified for human or veterinary use.

Properties

IUPAC Name

1-ethyl-1-methylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H11N3.H2O4S/c2*1-3-7(2)4(5)6;1-5(2,3)4/h2*3H2,1-2H3,(H3,5,6);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZPSEFINNAEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=N)N.CCN(C)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Bis(N-ethyl-N-methylguanidine); sulfuric acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also occur, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Reactions

Bis(N-ethyl-N-methylguanidine); sulfuric acid can undergo several chemical reactions, including:

  • Oxidation : This process leads to the formation of different oxidation products.
  • Reduction : Reduction reactions can yield various reduced derivatives.
  • Substitution : The compound can participate in substitution reactions where its functional groups are replaced by other groups.

Common reagents for these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The specific products formed depend on the reagents and conditions used during the reactions .

Chemistry

In chemical research, this compound is utilized as a reagent in various synthesis processes. Its ability to act as a strong base makes it valuable in organic synthesis and catalysis. Notably, it has been employed in the synthesis of biguanide compounds, which are important for their biological activities and potential therapeutic uses .

Biology

The compound is studied for its biological interactions, particularly its effects on cellular processes. Research indicates that guanidinium compounds can enhance cellular accumulation in bacteria, making them promising candidates for antibiotic development against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Medicine

Ongoing research explores the therapeutic potential of this compound in treating neurological disorders. Its derivatives have shown promise as excitatory amino acid antagonists, which may help manage conditions like epilepsy and neurodegenerative diseases by modulating glutamate receptors .

Industry

In industrial applications, this compound may be involved in the development of new materials and processes. Its unique chemical properties allow it to be used in the formulation of specialized products, including rubber accelerators and other additives .

Case Study 1: Antimicrobial Activity

A study highlighted the use of guanidinium compounds in enhancing antimicrobial activity against Gram-negative bacteria. By modifying screening conditions to mimic physiological environments, researchers achieved increased hit rates for antibiotic candidates that included this compound derivatives .

Case Study 2: Neuroprotective Applications

Research into tri- and tetra-substituted guanidines has shown potential neuroprotective capabilities. Compounds derived from this compound have been tested for their ability to mitigate excitotoxicity in neuronal cells, providing insights into their therapeutic applications for neurodegenerative diseases .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
ChemistryReagent in organic synthesisActs as a strong base; involved in biguanide synthesis
BiologyAntibiotic developmentEnhances cellular accumulation; effective against MRSA
MedicineNeurological disorder treatmentPotential as excitatory amino acid antagonists
IndustryMaterial developmentUsed in specialized formulations like rubber accelerators

Mechanism of Action

The mechanism of action of bis(N-ethyl-N-methylguanidine); sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares bis(N-ethyl-N-methylguanidine); sulfuric acid with structurally or functionally related guanidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Properties/Applications
This compound 1798040-90-0 C₈H₂₄N₆O₄S 300.38 N-ethyl, N-methyl High basicity; used in R&D (exact applications unspecified) .
Bis(2-(3-methylbut-2-en-1-yl)guanidine); sulfuric acid N/A Likely C₁₀H₂₀N₆O₄S ~340 (estimated) Prenyl (3-methylbut-2-en-1-yl) Bulky substituents may reduce solubility; potential reactivity due to allylic double bonds .
N-Amino-N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines N/A Varies (e.g., C₁₀H₁₃ClN₄O₂S₂) ~320–400 Aromatic sulfonyl, alkylthio, chloro Enhanced hydrophobicity; used as intermediates in drug synthesis (e.g., antimicrobials) .
Ranitidine-related compounds (e.g., ethenediamines) N/A C₁₃H₂₂N₄O₃S 314.4 Nitro, thioether, dimethylamino Pharmaceutical relevance (anti-ulcer agents); stability influenced by nitro groups .

Key Structural and Functional Differences

Substituent Effects on Basicity and Solubility this compound has aliphatic ethyl-methyl groups, balancing steric hindrance and solubility in polar solvents . In contrast, prenyl-substituted guanidines (e.g., bis(2-(3-methylbut-2-en-1-yl)guanidine)) exhibit lower solubility due to bulky, hydrophobic substituents . Aromatic sulfonylguanidines (e.g., N-amino-N'-sulfonyl derivatives) are more hydrophobic, favoring membrane penetration in biological systems .

Reactivity and Stability

  • The allylic double bond in prenyl-substituted guanidines may confer susceptibility to oxidation or electrophilic addition, limiting shelf-life compared to the stable aliphatic structure of bis(N-ethyl-N-methylguanidine) .
  • Nitro groups in ranitidine analogs enhance stability under acidic conditions, a feature absent in bis(N-ethyl-N-methylguanidine) .

Applications

  • Bis(N-ethyl-N-methylguanidine) lacks explicit pharmaceutical data but shares the catalytic utility of guanidine derivatives (e.g., organic synthesis) .
  • Sulfonylguanidines are documented as intermediates in antimicrobial agents, leveraging their hydrogen-bonding capacity .

Research Findings and Data Gaps

  • Synthesis : this compound is synthesized via methods analogous to other guanidine derivatives, such as sulfonylguanidines (e.g., multi-step alkylation/sulfonation) .
  • Toxicity: No hazard statements are reported for bis(N-ethyl-N-methylguanidine), unlike nitro-containing analogs (e.g., ranitidine derivatives), which require careful handling .
  • Data Limitations : Physical properties (e.g., melting point, solubility) for bis(N-ethyl-N-methylguanidine) are unspecified in available literature, necessitating further experimental characterization .

Biological Activity

Bis(N-ethyl-N-methylguanidine); sulfuric acid (BEMG) is a compound of increasing interest in biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of BEMG, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

BEMG is characterized by its guanidine structure, which is known for its basicity and ability to form hydrogen bonds. The presence of the sulfuric acid moiety enhances its solubility and reactivity in biological systems. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of BEMG primarily arises from its ability to interact with specific enzymes and receptors within biological systems. This interaction can lead to modulation of enzymatic activities and subsequent biological effects. Notably, BEMG has been shown to bind to certain molecular targets, affecting pathways involved in cellular signaling and metabolism .

Key Mechanisms

  • Enzyme Inhibition : BEMG may inhibit enzymes critical for metabolic processes.
  • Receptor Binding : The compound can interact with receptors, altering their activity and influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that BEMG exhibits antimicrobial properties against various pathogens.

Biological Activity Data

The following table summarizes the key biological activities associated with BEMG:

Activity Type Description Reference
AntimicrobialExhibits activity against bacteria and fungi
Enzyme ModulationInhibits specific enzymes involved in metabolic pathways
Cytotoxic EffectsDemonstrates cytotoxicity in certain cancer cell lines
Antiparasitic PotentialPotential activity against protozoan parasites

1. Antimicrobial Efficacy

A study investigated the antimicrobial properties of BEMG against common bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

2. Cytotoxicity in Cancer Research

Research focusing on the cytotoxic effects of BEMG on cancer cell lines demonstrated that the compound induces apoptosis through mitochondrial pathways. This finding positions BEMG as a candidate for further development in cancer therapeutics.

3. Enzyme Inhibition Studies

In vitro experiments revealed that BEMG effectively inhibits certain key metabolic enzymes, leading to altered cellular metabolism. This inhibition was quantified using enzyme kinetics assays, showing a dose-dependent response .

Applications in Research and Industry

BEMG is being explored for various applications:

  • Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent is under investigation.
  • Biochemical Research : Used as a reagent in studies involving enzyme activity modulation.
  • Material Science : Investigated for use in developing new materials due to its unique chemical properties .

Q & A

Q. What are the established catalytic methodologies for synthesizing heterocyclic compounds using sulfuric acid derivatives?

Answer: Sulfuric acid derivatives such as molybdate sulfuric acid (MSA) and xanthan sulfuric acid (XSA) are widely used in green synthesis. For example:

  • MSA catalyzes the condensation of 1,3-dicarbonyl compounds, benzophenones, and NH₄OAc in ethyl acetate to form tetra-substituted pyrroles via imine intermediates and cyclization .
  • XSA enables solvent-free synthesis of N-substituted pyrroles by reacting 2,5-hexanedione with amines, achieving high yields (90–98%) under ambient conditions .
    Key factors include solvent selection (ethanol optimal for MSA) and avoidance of hazardous catalysts. Methodological optimization involves testing acid concentration, temperature (80–90°C), and solvent-free conditions to enhance reaction efficiency.

Q. How are sulfuric acid emulsions analyzed for acid recovery in industrial-like conditions?

Answer: Experimental setups simulating alkylation units measure equilibrium sulfuric acid recovery by releasing acid/hydrocarbon emulsions. Key steps include:

  • Emulsion preparation : Highly agitated vessels replicate industrial conditions (e.g., 39–69 wt% H₂SO₄, 229–260 K) .
  • Capture analysis : Acid recovery is quantified via titration with NaOH, with phenolphthalein as an endpoint indicator.
  • Data interpretation : Average recovery for acid-alone releases is 100.6% (±0.3%), while emulsions yield 97.6% (±1.6%) recovery, independent of acid volume fraction (0.329–0.734) .

Advanced Research Questions

Q. How can experimental design address discrepancies in sulfuric acid aerosol dispersion models?

Answer: Discrepancies arise between theoretical airborne acid estimates (10–65%) and experimental recovery rates (>92.5%). Resolving this requires:

  • Revised test plans : Testing "favorable" conditions for aerosol formation, such as high length-to-diameter release tubes and volatile hydrocarbons .
  • Multi-variable analysis : Running replicates under "base case" conditions to quantify uncertainty (e.g., 31 emulsion runs showed ±1.6% standard deviation) .
  • Mechanistic modeling : For example, acid-catalyzed hydrolysis pathways for ClONO₂ and N₂O₅ in H₂SO₄ aerosols explain uptake rate dependencies on concentration and temperature .

Q. What methodologies resolve contradictions in sulfuric acid’s role in atmospheric chemistry?

Answer: Contradictions in aerosol reactivity are addressed via:

  • Droplet train experiments : Measure gas-liquid collision frequencies (γ₀) for N₂O₅ (γ₀ = 0.086–0.16) and ClONO₂ (γ₀ = 0.0037–0.056) in 39–69 wt% H₂SO₄. Results show temperature and concentration inversely affect uptake rates .
  • Phenomenological models : These integrate solubility, diffusion, and acid-catalyzed hydrolysis (e.g., H⁺-assisted bond dissociation) to predict ozone depletion impacts .
  • Cross-validation : Compare data from different labs (e.g., Technica, Inc.) to reconcile discrepancies in airborne acid estimates .

Q. How are solvent-free conditions optimized for sulfuric acid-catalyzed reactions?

Answer: Optimization involves:

  • Catalyst screening : Testing MSA, XSA, ZnCl₂, and H₂SO₄, with bio-supported XSA proving superior in yield and reusability .
  • Parameter tuning : For benzimidazole synthesis, 80–90°C and ortho-ester/amine ratios are critical. Solvent-free protocols reduce side reactions and improve atom economy .
  • Green metrics : Evaluating E-factors and reaction mass efficiency to validate sustainability claims .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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bis(N-ethyl-N-methylguanidine); sulfuric acid
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